Aliconazole

Description

Properties

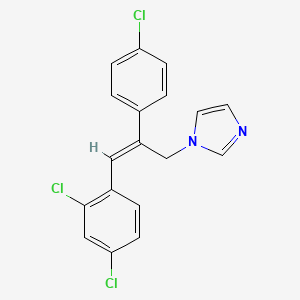

IUPAC Name |

1-[(Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2/c19-16-4-1-13(2-5-16)15(11-23-8-7-22-12-23)9-14-3-6-17(20)10-18(14)21/h1-10,12H,11H2/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGFKUOERJDDIY-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/CN3C=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024307 | |

| Record name | (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63824-12-4 | |

| Record name | 1-[(2Z)-2-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63824-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aliconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063824124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aliconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HX72H34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Aliconazole

Disclaimer: Publicly available, detailed scientific literature on the specific pharmacokinetic and pharmacodynamic properties of Aliconazole is limited. This compound is known to be an imidazole antifungal agent that has undergone Phase III clinical trials for the topical treatment of cutaneous fungal infections.[1] Much of the available data on related compounds, such as Luliconazole, is used here to provide a general understanding of the likely characteristics of an imidazole antifungal. This document will be updated as more specific information on this compound becomes available.

Introduction

This compound is an imidazole derivative being investigated for its antifungal properties.[1] Like other antifungals in its class, it is presumed to be effective against a range of fungi responsible for superficial skin infections. This guide aims to provide a comprehensive overview of the anticipated pharmacokinetic and pharmacodynamic profile of this compound, based on the general properties of imidazole antifungals and available information on closely related compounds.

Pharmacodynamics

The primary pharmacodynamic effect of azole antifungals, including imidazoles, is the disruption of fungal cell membrane integrity.

Mechanism of Action

The proposed mechanism of action for this compound, consistent with other imidazole antifungals, involves the inhibition of the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the fungal cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.

References

Navigating the Crucial Path of Drug Development: A Technical Guide to Aliconazole Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from laboratory discovery to clinical application is paved with rigorous testing and characterization. Among the most critical of these evaluations are solubility and stability assessments. This technical guide provides an in-depth overview of the core principles and methodologies for determining the solubility and stability of Aliconazole, an imidazole antifungal agent. While specific experimental data for this compound is not extensively available in public literature, this guide leverages established protocols and data from structurally related compounds to provide a comprehensive framework for its analysis.

Understanding the Importance of Solubility and Stability

Solubility is a fundamental physicochemical property that dictates a drug's bioavailability. Poor aqueous solubility can lead to low absorption and, consequently, suboptimal therapeutic efficacy. Understanding the solubility of an active pharmaceutical ingredient (API) like this compound in various solvents is crucial for formulation development, enabling the design of effective delivery systems.

Stability testing is equally critical, as it determines how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for establishing a drug's shelf-life, recommended storage conditions, and ensuring its safety and efficacy throughout its lifecycle.

Solubility Determination: Protocols and Data

While specific quantitative solubility data for this compound is sparse, general protocols for its determination can be outlined. The solubility of this compound in various solvents would typically be determined using methods such as the shake-flask method followed by a validated analytical technique like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions: An excess amount of this compound powder is added to a series of vials containing different solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), and various buffers at different pH values).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Quantification: The filtrate is then appropriately diluted and analyzed by a validated HPLC-UV method to determine the concentration of dissolved this compound.

Illustrative Solubility Data

The following table presents hypothetical solubility data for an imidazole antifungal, which can serve as a reference for what would be determined for this compound. Commercial sources indicate that this compound is soluble in DMSO[1].

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| Ethanol | 25 | 5 - 15 |

| Methanol | 25 | 10 - 20 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Phosphate Buffer (pH 7.4) | 25 | < 0.1 |

Stability Testing and Forced Degradation Studies

Stability testing for this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than those in accelerated stability studies. This helps to rapidly identify likely degradation products and understand the drug's intrinsic stability.

-

Acidic Hydrolysis: this compound solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., 60-80°C) for a specified time. Samples are withdrawn at different time points, neutralized, and analyzed by a stability-indicating HPLC method.

-

Alkaline Hydrolysis: this compound solution is treated with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature. Samples are withdrawn, neutralized, and analyzed.

-

Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature. Samples are withdrawn and analyzed at various intervals.

-

Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 80-100°C) in a hot air oven for a defined period. The sample is then dissolved and analyzed.

-

Photolytic Degradation: Solid this compound or its solution is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. The extent of degradation is then assessed.

Illustrative Stability Data from Forced Degradation

The following table summarizes hypothetical results from forced degradation studies on an imidazole antifungal, indicating the percentage of degradation under various stress conditions.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Hypothetical Degradation (%) |

| Acidic Hydrolysis | 0.1 M HCl | 8 | 80 | 15 |

| Alkaline Hydrolysis | 0.1 M NaOH | 4 | 60 | 25 |

| Oxidative Degradation | 30% H₂O₂ | 24 | Room Temperature | 10 |

| Thermal Degradation | Dry Heat | 48 | 100 | 5 |

| Photolytic Degradation | UV Light (254 nm) | 24 | Room Temperature | 8 |

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in scientific research.

General Workflow for Solubility and Stability Testing

The following diagram outlines the typical workflow for assessing the solubility and stability of a drug substance like this compound.

Hypothetical Degradation Pathway

Based on the known degradation patterns of other imidazole antifungals, a hypothetical degradation pathway for this compound under hydrolytic conditions is proposed below. This serves as an example of the type of analysis that would be conducted following the identification of degradation products.

References

Initial Safety and Toxicity Profile of Aliconazole: An In-depth Technical Guide

An overview of the available preclinical and clinical safety data for the antifungal agent Aliconazole.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is based on publicly available data. Due to the limited availability of comprehensive safety and toxicity studies for this compound in the public domain, this guide summarizes the existing information and highlights the current data gaps.

Introduction

Quantitative Toxicology Data

A thorough search of publicly accessible scientific literature and regulatory databases did not yield specific quantitative toxicity data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values. This information is crucial for establishing the acute and chronic toxicity profile of a compound.

Table 1: Summary of Available Quantitative Toxicity Data for this compound

| Parameter | Value | Species | Route of Administration | Source |

| LD50 | Data not available | - | - | - |

| NOAEL | Data not available | - | - | - |

The absence of this data in the public domain prevents a detailed quantitative risk assessment.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not publicly available. To provide a framework for the type of studies that would be necessary to establish a comprehensive safety profile, this section outlines standard toxicological testing protocols typically required for a new chemical entity.

Acute Toxicity Studies

-

Objective: To determine the short-term toxicity of a single or multiple doses of a substance administered over a short period (usually 24 hours).

-

Typical Protocol:

-

Species: Typically two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., rabbit or dog).

-

Route of Administration: Should be relevant to the intended clinical use (e.g., dermal, oral, intravenous).

-

Dose Levels: A range of doses, including a control group, to determine the dose-response relationship and identify the LD50.

-

Observations: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days. A gross necropsy of all animals is performed at the end of the study.

-

Repeated-Dose Toxicity Studies (Subchronic and Chronic)

-

Objective: To evaluate the toxic effects of a substance after repeated administration over a prolonged period.

-

Typical Protocol:

-

Duration: Subchronic studies typically last for 28 or 90 days, while chronic studies can extend from 6 months to 2 years.

-

Species: Similar to acute toxicity studies, using both a rodent and a non-rodent species.

-

Parameters Monitored: In-life observations (clinical signs, body weight, food/water consumption), ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

-

Genotoxicity Studies

-

Objective: To assess the potential of a substance to cause damage to genetic material.

-

Standard Battery of Tests:

-

A test for gene mutation in bacteria (e.g., Ames test).

-

An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

-

An in vivo test for chromosomal damage (e.g., rodent bone marrow micronucleus test).

-

Reproductive and Developmental Toxicity Studies

-

Objective: To evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

-

Study Segments:

-

Fertility and Early Embryonic Development: Assesses effects on male and female reproductive performance.

-

Embryo-fetal Development: Evaluates toxicity to the developing fetus.

-

Prenatal and Postnatal Development: Examines effects on the offspring from conception through to sexual maturity.

-

Signaling Pathways and Experimental Workflows

Due to the lack of specific research on this compound's off-target effects or detailed mechanistic studies in the public domain, diagrams of specific signaling pathways affected by this compound toxicity cannot be generated. However, a generalized workflow for preclinical safety assessment and the known mechanism of action for azole antifungals can be visualized.

Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.

Caption: The proposed mechanism of action for azole antifungals like this compound.

Conclusion

Based on the currently available public information, a comprehensive initial safety and toxicity profile for this compound cannot be constructed. While it is known to be an imidazole antifungal that has undergone some clinical development, critical non-clinical and early clinical safety data, including quantitative toxicity metrics and detailed experimental protocols, are not accessible. For a thorough understanding of this compound's safety profile, access to regulatory submission documents or publications from the sponsoring pharmaceutical company would be necessary. The provided diagrams illustrate a standard framework for safety assessment and the generally accepted mechanism of action for this class of compounds. Researchers and drug development professionals should exercise caution and seek more detailed proprietary data before making any decisions based on the limited information available in the public domain.

Aliconazole's Classification as an Imidazole Antifungal: A Technical Guide

Disclaimer: Publicly available scientific literature and clinical data specifically detailing the antifungal properties and experimental protocols for aliconazole are limited. To fulfill the request for an in-depth technical guide, this document uses luliconazole, a well-documented imidazole antifungal, as a representative example. The data and methodologies presented are based on published studies of luliconazole and are intended to illustrate the typical characteristics and evaluation of an imidazole antifungal.

Introduction to Imidazole Antifungals

The imidazole antifungals are a significant class of synthetic antifungal agents characterized by a five-membered diazole ring structure. They represent a cornerstone in the management of superficial and, to a lesser extent, systemic mycoses. Their broad-spectrum activity encompasses a range of pathogenic fungi, including dermatophytes, yeasts, and molds. This compound is classified within this group, and its antifungal activity is presumed to follow the characteristic mechanism of action of this class.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole agents is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component in fungi that is analogous to cholesterol in mammalian cells.[1][2] This inhibition is achieved by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3]

This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol.[3] By binding to the heme iron of the cytochrome P450 enzyme, imidazole antifungals block this critical step. The consequences of this inhibition are twofold: the depletion of ergosterol from the fungal membrane and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function leads to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death or growth inhibition.

Figure 1: Signaling pathway of imidazole antifungal action.

In Vitro Antifungal Activity

The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for luliconazole against various fungal pathogens, as determined by the broth microdilution method.

Table 1: In Vitro Activity of Luliconazole against Dermatophytes

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Trichophyton rubrum | 59 | 0.00012 - 0.004 | - | 0.001 | - |

| Trichophyton mentagrophytes | 26 | 0.00024 - 0.002 | - | 0.001 | - |

| Epidermophyton floccosum | 1 | 0.001 | - | - | - |

| All Dermatophytes | 320 | 0.00012 - 0.0025 | - | - | 0.00022 |

Data sourced from multiple studies.[4][5][6]

Table 2: In Vitro Activity of Luliconazole against Yeasts and Molds

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Candida albicans | 10 | 0.031 - 0.13 | - | - | 0.055 |

| Aspergillus fumigatus | 101 | ≤0.0004 - 0.125 | 0.002 | 0.015 | - |

| Malassezia restricta | - | 0.004 - 0.016 | - | - | - |

Data sourced from multiple studies.[7][8][9][10][11]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro antifungal activity of imidazole antifungals, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[12][13]

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Materials:

-

Antifungal agent (e.g., luliconazole) powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0

-

Fungal isolates

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Antifungal Stock Solution: A stock solution of the antifungal agent is prepared by dissolving the powder in DMSO.

-

Serial Dilutions: Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in the 96-well microtiter plates. The final concentrations should span a range that is expected to include the MIC of the test organism.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours for yeasts or up to 96 hours for filamentous fungi.[4]

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥80%) compared to the growth control.[4] This can be assessed visually or by using a microplate reader.

Figure 2: Experimental workflow for MIC determination.

Conclusion

This compound is classified as an imidazole antifungal, and as such, its mechanism of action is centered on the inhibition of ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity. While specific data for this compound is not widely available, the extensive research on related compounds like luliconazole provides a strong framework for understanding its expected antifungal properties. The potent in vitro activity of luliconazole against a broad range of pathogenic fungi, as determined by standardized experimental protocols, highlights the therapeutic potential of this class of antifungals. Further research and publication of data on this compound are needed to fully characterize its specific antifungal profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 4. Luliconazole Demonstrates Potent In Vitro Activity against Dermatophytes Recovered from Patients with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luliconazole demonstrates potent in vitro activity against dermatophytes recovered from patients with onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Activity of Luliconazole (NND-502) against Planktonic Cells and Biofilms of Azole Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. In vitro antifungal activity of luliconazole (NND-502), a novel imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantification of Aliconazole using High-Performance Liquid Chromatography (HPLC)

Disclaimer: This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Aliconazole. Due to the limited availability of published methods specific to this compound, this protocol has been adapted from validated methods for structurally similar imidazole antifungal agents, such as Luliconazole. This method is intended as a starting point for researchers and requires full validation for Alicon-azole to ensure its accuracy, precision, and suitability for the intended application.

Introduction

This compound is an imidazole antifungal agent used for the topical treatment of fungal infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used for the quantification of similar imidazole antifungal agents. These values provide an expected performance range for the proposed this compound method, but must be experimentally verified.

Table 1: Chromatographic Conditions and Performance

| Parameter | Proposed Value |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Water (85:15, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 296 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or 40°C for improved reproducibility)[1] |

| Retention Time | Approximately 4.2 min (subject to optimization)[1] |

Table 2: Method Validation Parameters (Based on Luliconazole Data)

| Parameter | Typical Performance |

| Linearity Range | 2 - 60 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Limit of Detection (LOD) | ~0.24 µg/mL[1] |

| Limit of Quantification (LOQ) | ~0.75 µg/mL[1] |

| Accuracy (% Recovery) | 98 - 102%[2] |

| Precision (%RSD) | < 2%[2] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity > 99%)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water (Milli-Q or equivalent)

-

Formulations containing this compound (e.g., cream, lotion)

-

0.45 µm syringe filters

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 20, 40, 60 µg/mL).

Preparation of Sample Solutions (from a Cream Formulation)

-

Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to disperse the cream and dissolve the this compound.

-

Allow the solution to cool to room temperature and then dilute to volume with the mobile phase. Mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak areas for this compound.

Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

References

Standard operating procedure for Aliconazole synthesis in a laboratory setting

FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

Aliconazole is an imidazole-based antifungal agent. This document outlines a proposed multi-step standard operating procedure (SOP) for the laboratory-scale synthesis of this compound, 1-[(Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enyl]imidazole. The synthesis involves four main stages: the preparation of the phosphonium salt, the synthesis of the aldehyde intermediate, a Z-selective Wittig reaction to form the alkene backbone, and the final N-alkylation of imidazole.

Health and Safety

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All reagents are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Proposed Synthesis Pathway

The overall synthetic route is depicted in the workflow diagram below.

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (4-Chlorobenzyl)triphenylphosphonium chloride

This step involves the formation of the phosphonium salt from 4-chlorobenzyl chloride and triphenylphosphine.

Methodology:

-

To a solution of triphenylphosphine (26.2 g, 0.1 mol) in dry toluene (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzyl chloride (16.1 g, 0.1 mol).

-

Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

-

Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Dry the resulting white solid, (4-chlorobenzyl)triphenylphosphonium chloride, under vacuum.

Step 2: Synthesis of 2,4-Dichlorophenylacetaldehyde

This two-part step first involves the synthesis of 2,4-dichlorobenzyl cyanide, followed by its reduction to the corresponding aldehyde.

Part A: Synthesis of 2,4-Dichlorobenzyl cyanide

-

Dissolve 2,4-dichlorobenzyl chloride (19.5 g, 0.1 mol) in methanol (80 mL) in a round-bottom flask.

-

Add sodium cyanide (5.0 g, 0.102 mol) and a catalytic amount of sodium iodide (0.5 g).

-

Heat the mixture to reflux with stirring for 8 hours.

-

After cooling, remove the precipitated sodium chloride by filtration.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichlorobenzyl cyanide as an oil, which may solidify upon standing.

Part B: Reduction to 2,4-Dichlorophenylacetaldehyde

-

Dissolve 2,4-dichlorobenzyl cyanide (18.6 g, 0.1 mol) in dry toluene (200 mL) in a three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 110 mL, 0.11 mol) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow, dropwise addition of methanol (10 mL), followed by saturated aqueous ammonium chloride solution (50 mL).

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and carefully concentrate the solution under reduced pressure to yield crude 2,4-dichlorophenylacetaldehyde. This product is often used immediately in the next step without further purification due to its potential instability.

Step 3: Z-Selective Wittig Reaction

This step forms the core alkene structure of this compound with the desired (Z)-stereochemistry.

Methodology:

-

Suspend (4-chlorobenzyl)triphenylphosphonium chloride (42.3 g, 0.1 mol) in dry tetrahydrofuran (THF, 200 mL) in a three-necked flask under a nitrogen atmosphere.

-

Cool the suspension to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 40 mL, 0.1 mol) dropwise to form the deep red phosphonium ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of crude 2,4-dichlorophenylacetaldehyde (from Step 2) in dry THF (50 mL) dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution (100 mL).

-

Extract the mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate 1-chloro-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-ene as a mixture of (Z) and (E) isomers. The (Z)-isomer is typically the major product under these conditions.

Step 4: N-Alkylation of Imidazole to form this compound

The final step is the attachment of the imidazole ring to the allylic chloride.

Methodology:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol, washed with dry hexanes) in dry dimethylformamide (DMF, 150 mL) in a three-necked flask under a nitrogen atmosphere, add a solution of imidazole (6.8 g, 0.1 mol) in dry DMF (50 mL) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 1-chloro-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-ene (Z-isomer, 32.8 g, 0.1 mol) in dry DMF (50 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water (3 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Data Presentation

The following table summarizes the expected quantities of reactants and the theoretical and expected yields for each step of the synthesis.

| Step | Reactant 1 | Quantity (mol) | Reactant 2 | Quantity (mol) | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 4-Chlorobenzyl chloride | 0.1 | Triphenylphosphine | 0.1 | (4-Chlorobenzyl)triphenylphosphonium chloride | 42.3 | 85-95 |

| 2A | 2,4-Dichlorobenzyl chloride | 0.1 | Sodium Cyanide | 0.102 | 2,4-Dichlorobenzyl cyanide | 18.6 | 90-95 |

| 2B | 2,4-Dichlorobenzyl cyanide | 0.1 | DIBAL-H | 0.11 | 2,4-Dichlorophenylacetaldehyde | 18.9 | 70-80 |

| 3 | Phosphonium Salt | 0.1 | Aldehyde | ~0.08 | 1-Chloro-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-ene (Z) | 26.2 | 60-70 |

| 4 | Allylic Chloride (Z) | 0.05 | Imidazole | 0.05 | This compound | 18.2 | 50-60 |

Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary.

Mandatory Visualizations

Signaling Pathway/Logical Relationship Diagram

Caption: Logical flow of the this compound synthesis.

Application Note: Cell Culture Techniques for Evaluating Aliconazole Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aliconazole is an imidazole derivative with antifungal properties.[1] Like other azole antifungals, its primary mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[2][3][4] Specifically, azoles target the enzyme lanosterol 14-α-demethylase (CYP51), disrupting membrane integrity and function, which ultimately leads to fungal cell death or growth inhibition.[2][3][4] While effective against fungal pathogens, it is crucial to evaluate the potential cytotoxic effects of this compound on mammalian cells to determine its safety profile for therapeutic use. This document provides detailed protocols for assessing this compound's cytotoxicity using standard in vitro cell culture-based assays, including the MTT, LDH, and Annexin V/PI apoptosis assays.

General Experimental Workflow

The evaluation of this compound cytotoxicity follows a standardized workflow, beginning with cell culture and treatment, followed by the application of specific assays to measure cell viability, membrane integrity, and apoptosis, and concluding with data analysis.

Caption: Overall workflow for assessing this compound cytotoxicity.

Key Cytotoxicity Assays & Principles

Cytotoxicity can manifest through various cellular changes. Three common assays are recommended to provide a comprehensive profile of this compound's effects:

-

MTT Assay: Measures mitochondrial metabolic activity, indicating cell viability.[5][6]

-

LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[7][8]

-

Annexin V/PI Assay: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Caption: Principles of key cytotoxicity assays and their target cell states.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

-

96-well flat-bottom plates

-

Selected mammalian cell line

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[11][12]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium.[5][12] Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[5][11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][11]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to reduce background noise.[5]

-

Calculation:

-

Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[8][13]

Materials:

-

96-well flat-bottom plates

-

Selected mammalian cell line

-

Complete culture medium (preferably with low serum to reduce background LDH)

-

This compound stock solution

-

LDH cytotoxicity detection kit (containing substrate, cofactor, and dye)

-

Lysis solution (e.g., 2% Triton X-100) for maximum LDH release control[14]

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare three sets of control wells:

-

Untreated Control: Spontaneous LDH release.

-

Vehicle Control: LDH release with the drug solvent.

-

Maximum LDH Release Control: Add lysis solution 45 minutes before the end of the incubation period.[15]

-

-

Supernatant Collection: After incubation, centrifuge the plate at ~250 x g (or 1000 RPM) for 5 minutes to pellet any detached cells.[14]

-

LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[13][14] Add 100 µL of the LDH reaction mixture from the kit to each well.[14]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][15]

-

Stop Reaction: Add 50 µL of stop solution (if provided in the kit).[7][15]

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer, typically 490 nm.[7][14] A reference wavelength (e.g., 680 nm) can be used to correct for background.[15]

-

Calculation:

-

Percent Cytotoxicity (%) = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes different cell populations. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis.[9][10] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[9]

Materials:

-

6-well plates or T25 flasks

-

Selected mammalian cell line

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and allow them to adhere overnight.[9] Treat cells with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin.[10] Combine all cells and centrifuge at ~300-500 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[9]

-

Resuspension: Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.[9]

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[16]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][17]

-

Analysis: Analyze the samples immediately using a flow cytometer.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Conc. (µM) | Mean Absorbance (570 nm) ± SD | Percent Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 10 | 0.95 ± 0.05 | 76.0 |

| 50 | 0.63 ± 0.04 | 50.4 |

| 100 | 0.31 ± 0.03 | 24.8 |

| IC50 (µM) | ~50 |

IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.

Table 2: Membrane Damage Induced by this compound (LDH Assay)

| This compound Conc. (µM) | Mean Absorbance (490 nm) ± SD | Percent Cytotoxicity (%) |

| 0 (Spontaneous) | 0.15 ± 0.02 | 0 |

| 1 | 0.18 ± 0.03 | 3.3 |

| 10 | 0.35 ± 0.04 | 22.2 |

| 50 | 0.68 ± 0.05 | 58.9 |

| 100 | 1.02 ± 0.07 | 96.7 |

| Max Release | 1.05 ± 0.06 | 100 |

Table 3: Apoptosis and Necrosis Profile by Flow Cytometry (Annexin V/PI Assay)

| This compound Conc. (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.8 |

| 10 | 85.6 ± 2.1 | 8.3 ± 1.1 | 6.1 ± 1.0 |

| 50 | 40.1 ± 3.5 | 45.5 ± 2.8 | 14.4 ± 1.9 |

| 100 | 15.7 ± 2.2 | 30.3 ± 3.1 | 54.0 ± 4.5 |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Luliconazole? [synapse.patsnap.com]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. LDH Cytotoxicity Assay [bio-protocol.org]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellbiologics.com [cellbiologics.com]

- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 17. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

Application Note: Utilizing Luliconazole as a Reference Standard in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides detailed protocols and data for utilizing Luliconazole as a reference standard in antifungal susceptibility testing. It is important to note that the initial query for "Aliconazole" yielded limited specific results, and it is highly likely that this was a misspelling of "Luliconazole," a well-documented imidazole antifungal agent. Therefore, this document focuses on Luliconazole, providing comprehensive information for its use in research and development settings.

Luliconazole is a topical imidazole antifungal drug known for its broad-spectrum activity against a variety of pathogenic fungi, including dermatophytes and Candida species.[1] Like other azole antifungals, its mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[2] Its potency and well-characterized activity make it a suitable reference standard for in vitro antifungal assays, particularly in the development of new antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Luliconazole, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the synthesis of ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[4][5]

By inhibiting lanosterol 14α-demethylase, Luliconazole disrupts the conversion of lanosterol to ergosterol.[2] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3][4] The consequences of this are twofold: the altered membrane becomes more permeable, leading to leakage of essential cellular components, and the accumulated toxic sterols further disrupt cellular processes, ultimately inhibiting fungal growth and replication.[2] This mechanism makes the ergosterol biosynthesis pathway a key target for antifungal drug development.

Quantitative Data: In Vitro Antifungal Activity of Luliconazole

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Luliconazole against various Candida species, as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Fungal Species | Isolate Source | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida spp. (vaginal isolates, HIV⁻) | Vaginitis | 1 - 0.063 | 0.5 | 1 |

| Candida spp. (vaginal isolates, HIV⁺) | Vaginal Candidiasis in AIDS patients | 2 - 0.016 | 0.5 | 0.5 |

| Candida spp. (neutropenic patients) | Neutropenic patients | 2 - 0.016 | - | 1 |

| Candida spp. (tracheal tubes) | Tracheal tubes | 2 - 0.008 | - | 1 |

| Candida glabrata | Various clinical sources | - | 0.015 | 1 |

Data compiled from a study by Taghipour et al., 2017.[6][7]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)

This protocol outlines the reference method for broth dilution antifungal susceptibility testing of yeasts, adapted for the use of Luliconazole as a reference standard.[8][9]

1. Preparation of Luliconazole Stock Solution:

-

Accurately weigh a suitable amount of Luliconazole reference standard.

-

Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 1600 µg/mL.

-

The stock solution should be stored at -70°C until use.

2. Preparation of Microdilution Plates:

-

Use standard 96-well, U-shaped microdilution plates.[8]

-

Prepare a serial twofold dilution of the Luliconazole stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).

-

The final concentrations should range from 0.008 µg/mL to 4 µg/mL.[6]

-

Pipette 100 µL of each concentration into the appropriate wells.

-

Include a drug-free well for the growth control and a well with only medium for the sterility control.

3. Inoculum Preparation:

-

Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

Prepare a suspension of the yeast colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]

4. Inoculation and Incubation:

-

Add 100 µL of the final inoculum suspension to each well of the microdilution plate (except the sterility control).

-

The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C for 24-48 hours.

5. Reading and Interpretation of Results:

-

The MIC endpoint is determined as the lowest concentration of Luliconazole that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.[10]

-

The growth control well should show distinct turbidity. The sterility control should remain clear.

-

Results can be read visually or with a spectrophotometer at a wavelength of 530 nm.

Visualizations

Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.

Caption: Inhibition of the ergosterol biosynthesis pathway by Luliconazole.

References

- 1. Development and Optimization of Luliconazole Spanlastics to Augment the Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Luliconazole? [synapse.patsnap.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. Luliconazole, a new antifungal against Candida species isolated from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Aliconazole Resistance in Trichophyton rubrum

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Aliconazole resistance in clinical isolates of Trichophyton rubrum.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimentation.

Antifungal Susceptibility Testing

-

Question: My Minimum Inhibitory Concentration (MIC) values for this compound against T. rubrum are inconsistent. What could be the cause?

-

Answer: Inconsistent MIC values can arise from several factors. Firstly, ensure strict adherence to a standardized protocol such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution testing of filamentous fungi.[1][2][3][4][5] Variations in inoculum preparation, incubation time, and temperature can significantly impact results. For T. rubrum, an incubation period of 5-7 days at 35°C is often required.[6] Secondly, the choice of medium can affect MIC values; RPMI 1640 is the standard, but some studies have used Sabouraud Dextrose Broth (SDB) which may result in different MICs.[7] Finally, ensure the quality and correct storage of your this compound stock solution.

-

-

Question: I am not seeing a significant difference in MICs between my suspected resistant and susceptible isolates. How can I confirm resistance?

-

Answer: If the MIC shift is not pronounced, consider the following:

-

Use a known potent efflux pump inhibitor: Co-incubate your isolates with a sub-inhibitory concentration of an ABC transporter inhibitor, such as milbemycin oxime (e.g., at 1.5 µg/mL). A significant drop in the MIC of this compound in the presence of the inhibitor is a strong indicator of efflux-mediated resistance.[7][8][9]

-

Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of known ABC transporter genes associated with azole resistance in T. rubrum, such as TruMDR2 and TruMDR3.[7][8][9][10] A significant upregulation in the suspected resistant isolate compared to a susceptible control would confirm this resistance mechanism.

-

-

-

Question: My positive control for resistance (a known resistant strain) is showing susceptibility. What went wrong?

-

Answer: This could be due to a few reasons. The resistant phenotype may not be stable after repeated subculturing without the selective pressure of the antifungal agent. It is advisable to periodically re-confirm the resistance profile of your control strains. Also, double-check the concentration of your antifungal stock solution and the preparation of your dilution series.

-

Gene Expression Analysis (qRT-PCR)

-

Question: My qRT-PCR results for TruMDR2 and TruMDR3 expression are variable. How can I improve the reliability of my data?

-

Answer: To ensure reliable qRT-PCR results, consider the following:

-

RNA Quality: Use a robust RNA extraction method to obtain high-quality, intact RNA from T. rubrum. The quality can be assessed using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

Reference Gene Selection: The choice of reference genes for normalization is critical. Genes like β-actin (ACTB), β-tubulin (TUBB), and succinate dehydrogenase complex flavoprotein subunit A (SDHA) have been used as reference genes in dermatophyte studies. It is recommended to test a panel of potential reference genes and use a program like geNorm or NormFinder to select the most stable ones for your experimental conditions.[11][12][13]

-

Primer Design and Validation: Ensure your primers are specific and efficient. Primer efficiency should be between 90% and 110%. Run a melt curve analysis after each qRT-PCR run to check for primer-dimers and non-specific amplification.[11]

-

Biological and Technical Replicates: Use at least three biological replicates for each experimental condition and run each sample in triplicate (technical replicates) to ensure statistical significance.[10]

-

-

-

Question: I am not seeing upregulation of TruMDR2 or TruMDR3 in my resistant isolate. Are there other possible mechanisms?

-

Answer: Yes, while overexpression of TruMDR2 and TruMDR3 is a major mechanism, other factors could be involved.[7][8][9] These include:

-

Target site mutations: Although less common for azole resistance in T. rubrum compared to other fungi, mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, could play a role.

-

Upregulation of other transporters: While TruMDR2 and TruMDR3 are key, other ABC transporters or transporters from the Major Facilitator Superfamily (MFS) could also contribute to efflux.[7][8][9]

-

Alterations in the ergosterol biosynthesis pathway: Changes in the expression of other genes in this pathway can also contribute to reduced susceptibility.

-

-

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Azoles against Susceptible and Resistant T. rubrum Isolates

| Antifungal Agent | T. rubrum Strain Type | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Itraconazole | Susceptible | ≤0.125 - 2.0 | 0.26 | 2.0 | [14][15] |

| Resistant (TIMM20092) | 0.5 | - | - | [7] | |

| Voriconazole | Susceptible | 0.05 - 0.125 | 0.05 | 0.125 | [14] |

| Resistant (TIMM20092) | 0.063 | - | - | [7] | |

| Fluconazole | Susceptible | 8 - 64 | 2.12 | - | [14][15] |

| Luliconazole | Susceptible | ≤0.00012 - 0.002 | 0.00022 | 0.00098 | [16][17] |

Table 2: Effect of an Efflux Pump Inhibitor on this compound MICs against a Resistant T. rubrum Isolate (TIMM20092)

| Antifungal Agent | Treatment | MIC (µg/mL) | Fold Reduction in MIC | Reference(s) |

| Voriconazole | Voriconazole alone | 0.063 | - | [7] |

| Voriconazole + Milbemycin Oxime (1.5 µg/mL) | 0.015 | 4.2 | [7] | |

| Itraconazole | Itraconazole alone | 0.5 | - | [7] |

| Itraconazole + Milbemycin Oxime (1.5 µg/mL) | 0.25 | 2.0 | [7] |

Table 3: Relative Gene Expression of ABC Transporters in an Azole-Resistant T. rubrum Isolate (TIMM20092) compared to a Susceptible Isolate (CHUV1845)

| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference(s) |

| TruMDR2 | Significantly Upregulated | [7][8][9] |

| TruMDR3 | Significantly Upregulated | [7][8][9] |

Experimental Protocols

1. Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M38-A2)

This protocol is a guideline and should be adapted based on specific laboratory conditions and the specific this compound being tested.

-

Materials:

-

T. rubrum isolates (clinical and control strains)

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

-

Procedure:

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 100 times the highest final concentration to be tested.

-

Preparation of Inoculum:

-

Grow T. rubrum on Sabouraud Dextrose Agar (SDA) at 30°C for 7-10 days until sporulation is observed.

-

Harvest conidia by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (by adjusting to a specific optical density) and confirmed by viable plate counts.

-

-

Preparation of Microtiter Plates:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations ranging from a clinically relevant low to high concentration (e.g., 0.015 to 16 µg/mL).

-

Add 100 µL of the standardized inoculum to each well.

-

Include a drug-free well (growth control) and an un-inoculated well (sterility control).

-

-

Incubation: Incubate the plates at 35°C for 5-7 days.

-

Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥80% inhibition) compared to the growth control.[6]

-

2. Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

-

Materials:

-

T. rubrum isolates (grown in SDB with and without sub-inhibitory concentrations of this compound)

-

RNA extraction kit suitable for fungi

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR instrument

-

Primers for target genes (TruMDR2, TruMDR3) and reference genes (e.g., ACTB, TUBB, SDHA)

-

-

Procedure:

-

RNA Extraction: Extract total RNA from fungal mycelia using a suitable kit, following the manufacturer's instructions. Include a mechanical disruption step (e.g., bead beating) to efficiently lyse the fungal cells.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction with the cDNA template, primers for the target and reference genes, and the qPCR master mix.

-

A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the selected reference genes.[11]

-

Mandatory Visualizations

References

- 1. njccwei.com [njccwei.com]

- 2. img.antpedia.com [img.antpedia.com]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. ijdmsrjournal.com [ijdmsrjournal.com]

- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 6. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trichophyton rubrum Azole Resistance Mediated by a New ABC Transporter, TruMDR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trichophyton rubrum Azole Resistance Mediated by a New ABC Transporter, TruMDR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New Reference Genes for qRT-PCR Analysis as a Potential Target for Identification of Trichophyton verrucosum in Different Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Reference Genes for qRT-PCR Analysis as a Potential Target for Identification of Trichophyton verrucosum in Different Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [In vitro Antifungal Activity of Luliconazole against Trichophyton spp] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Topical Aliconazole Bioavailability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of topical Aliconazole formulations. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating topical this compound with high bioavailability?

A1: The primary challenges stem from this compound's physicochemical properties, similar to other azole antifungals. These include low aqueous solubility and high lipophilicity, which can limit its partitioning from the formulation into the stratum corneum and subsequent penetration into deeper skin layers.[1][2] Conventional formulations like creams and gels may not effectively overcome the skin's barrier function, leading to insufficient drug retention at the target site.[1]

Q2: Which advanced formulation strategies can enhance the topical bioavailability of this compound?

A2: Several advanced formulation strategies have proven effective for improving the dermal delivery of azole antifungals and can be applied to this compound. These include:

-

Vesicular Carriers: Liposomes, ethosomes, and niosomes can encapsulate this compound, improving its solubility and facilitating its transport across the stratum corneum.[3][4]

-

Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can increase skin hydration and form an occlusive film, enhancing drug penetration and providing controlled release.[5][6][7]

-

Microemulsions: These thermodynamically stable systems can enhance drug solubilization and skin permeation.

Q3: How do I choose the most suitable animal skin model for in vitro permeation testing (IVPT) of this compound?

A3: The choice of animal skin model is critical for obtaining clinically relevant data. Porcine (pig) ear skin is often considered the most suitable substitute for human skin in IVPT studies due to its anatomical and physiological similarities, including thickness, hair follicle density, and lipid composition.[5] While rodent skin is more readily available, it tends to be more permeable than human skin, which could lead to an overestimation of drug absorption.

Troubleshooting Guides

Formulation Development

Problem: Low entrapment efficiency of this compound in vesicular carriers (e.g., liposomes, ethosomes).

| Possible Cause | Troubleshooting Step |

| Inappropriate lipid composition | Optimize the ratio of phospholipids to cholesterol. For ethosomes, vary the concentration of ethanol. |

| Suboptimal process parameters | Adjust sonication time, homogenization speed, or extrusion pressure during preparation. |

| Drug precipitation during formulation | Ensure the drug is fully dissolved in the organic phase before hydration. Consider using a cosolvent. |

Problem: Particle aggregation and instability of nanoparticle formulations (e.g., SLNs).

| Possible Cause | Troubleshooting Step |

| Insufficient surfactant concentration | Increase the concentration of the stabilizing surfactant (e.g., Poloxamer 188, Tween 80). |

| Inappropriate lipid selection | Choose lipids with higher melting points or a mixture of solid and liquid lipids (for NLCs) to create a less ordered crystalline structure.[6] |

| High lipid concentration | Optimize the lipid-to-drug ratio to prevent particle agglomeration. |

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

Problem: High variability in permeation data between replicate Franz cells.

| Possible Cause | Troubleshooting Step |

| Inconsistent skin membrane thickness | Use a dermatome to prepare skin sections of uniform thickness. |

| Air bubbles trapped beneath the membrane | Ensure the receptor chamber is completely filled with degassed receptor medium and carefully mount the skin to avoid trapping air. |

| Inconsistent dosing | Apply a consistent and uniform amount of the formulation to the donor chamber for each cell. |

| Leakage from the diffusion cell | Check the integrity of the cell seals and clamps before starting the experiment. |

Problem: No detectable this compound in the receptor medium.

| Possible Cause | Troubleshooting Step |

| Low drug release from the formulation | Re-evaluate the formulation composition to enhance drug release. |

| Insufficient analytical sensitivity | Develop a more sensitive analytical method (e.g., HPLC-MS/MS) for drug quantification. |

| "Sink" conditions not maintained | Increase the solubility of this compound in the receptor medium by adding a small percentage of a non-ionic surfactant or cyclodextrin. Ensure the total amount of drug permeated does not exceed 10% of the saturation solubility in the receptor fluid. |

Quantitative Data on Formulation Performance

The following tables summarize quantitative data from studies on econazole nitrate and luliconazole, which can be used as a reference for formulating this compound.

Table 1: Comparison of Physicochemical Properties of Different Azole Antifungal Formulations

| Formulation Type | Drug | Particle Size (nm) | Entrapment Efficiency (%) | Reference |

| Ethosomes | Econazole Nitrate | 202.85 ± 5.10 | 81.05 ± 0.13 | [3] |

| Solid Lipid Nanoparticles (SLN) | Econazole Nitrate | ~150 | ~100 | [5][7] |

| Transethosomes | Econazole Nitrate | 159.3 ± 4.3 | 78.3 ± 2.8 | [8] |

| Solid Lipid Nanoparticles (SLN) | Luliconazole | ~344.3 | 92.13 ± 0.975 | [9] |

| Invasomes | Luliconazole | 139.1 ± 4.32 | 88.21 ± 0.82 | [2] |

Table 2: Comparison of Ex Vivo Skin Permeation and Retention of Azole Antifungal Formulations

| Formulation Type | Drug | Skin Model | Permeation (% of applied dose) | Retention (% of applied dose) | Time (h) | Reference |

| Transethosomal Gel | Econazole Nitrate | Not Specified | 17.53 ± 1.20 | 38.75 ± 2.88 | 24 | [8] |

| Multiple Emulsion | Econazole Nitrate | Human Skin | Significantly higher than commercial cream | 40-130 ppm | Not Specified | [10] |

| Invasomes Gel | Luliconazole | Not Specified | 2.47-fold higher than pure drug gel | Not Specified | Not Specified | [2] |

| Ethosomes | Luliconazole | Rat Skin | Higher than ointment and liposome | Higher than liposome and hydroalcoholic solution | 48 | [11] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method for preparing econazole nitrate-loaded SLNs.[5][7]

Materials:

-

This compound

-

Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)

-

Surfactant (e.g., Tween 80, Poloxamer 188)

-

Purified Water

Method:

-

Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

-

Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

-

Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

-

Sonication: Immediately sonicate the coarse emulsion using a probe sonicator to reduce the particle size to the nanometer range.

-

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.